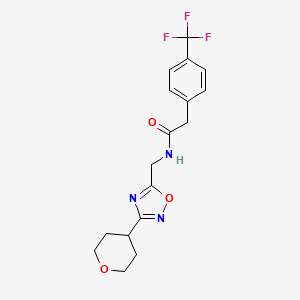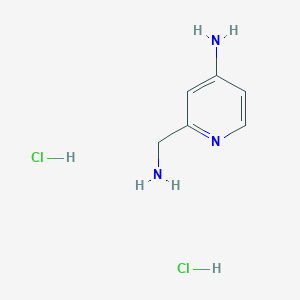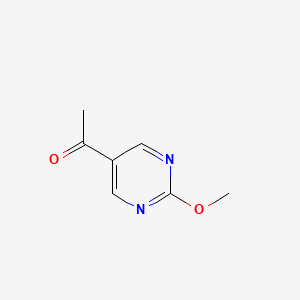
4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate immune cell function and proliferation.
Wirkmechanismus
The mechanism of action of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the selective inhibition of BTK, a protein kinase that plays a critical role in the signaling pathways that regulate immune cell function and proliferation. BTK is involved in the activation of downstream signaling pathways that lead to the production of cytokines and other immune cell mediators. By inhibiting BTK activity, this compound can suppress immune cell proliferation and cytokine production, leading to the potential therapeutic benefits of this compound in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can selectively inhibit BTK activity in immune cells, leading to the suppression of immune cell proliferation and cytokine production. This can result in the attenuation of autoimmune disease symptoms and the potential for tumor growth suppression. However, the exact biochemical and physiological effects of this compound on immune cell function and proliferation are still being studied, and further research is needed to fully understand the therapeutic potential of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide for lab experiments is its selectivity for BTK, which allows for the specific targeting of this protein kinase in immune cells. This selectivity can lead to more precise and accurate results in lab experiments. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments to ensure the safety of researchers and test subjects.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide and its therapeutic applications. One direction is the further exploration of its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the investigation of its potential as a treatment for cancer, particularly in combination with other therapies such as chemotherapy and radiation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on immune cell function and proliferation, as well as its potential toxicity and side effects.
Synthesemethoden
The synthesis of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 2,2,2-trifluoroethylamine with ethyl 2-oxo-2-(phenylamino)acetate to produce 2-(2,2,2-trifluoroethylamino)-2-phenylacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, which is subsequently treated with isopropylamine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases. Studies have shown that BTK inhibitors like this compound can selectively target and inhibit the activity of BTK in immune cells, leading to the suppression of immune cell proliferation and cytokine production. This mechanism of action makes BTK inhibitors like this compound promising candidates for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4-amino-N-propan-2-yl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-5(2)15-8(17)7-6(13)3-14-16(7)4-9(10,11)12/h3,5H,4,13H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVRNNXBLOBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)
![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)
![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)
![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)